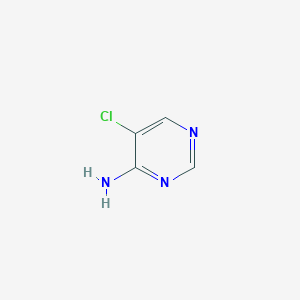

4-Amino-5-chloropyrimidine

Description

Properties

IUPAC Name |

5-chloropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3/c5-3-1-7-2-8-4(3)6/h1-2H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNBBHICRUONJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627225 | |

| Record name | 5-Chloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101257-82-3 | |

| Record name | 5-Chloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Amino-5-chloropyrimidine fundamental properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the fundamental properties of 4-Amino-5-chloropyrimidine, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of detailed experimental data for this specific isomer in publicly accessible literature, this document consolidates the available information and provides context based on the known reactivity of related aminopyrimidine compounds.

Core Properties

This compound, with the CAS number 101257-82-3, is a solid chemical compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 5-chloro-4-pyrimidinamine | |

| CAS Number | 101257-82-3 | |

| Molecular Formula | C₄H₄ClN₃ | [1] |

| Molecular Weight | 129.55 g/mol | [] |

| Physical Form | Solid | |

| Appearance | Off-white to light yellow powder | [3] |

| Boiling Point | 253.793°C at 760 mmHg (Predicted) | [] |

| Density | 1.438 g/cm³ (Predicted) | [] |

Spectroscopic Data

Reactivity and Synthesis

Detailed experimental protocols for the synthesis of this compound are not extensively documented. However, general principles of pyrimidine chemistry suggest that it can be synthesized through methods such as the amination of a corresponding dichloropyrimidine. The reactivity of the compound is dictated by the electron-deficient pyrimidine ring and the presence of the amino and chloro substituents.

The amino group can undergo various reactions, including diazotization, and the chlorine atom is susceptible to nucleophilic aromatic substitution, which is a common strategy for the functionalization of chloropyrimidines.[4][5] The reactivity of halopyrimidines in aminolysis reactions is influenced by the nature of the halogen, with bromopyrimidines generally being more reactive than their chloro counterparts.[5]

A generalized workflow for the synthesis and purification of a substituted aminopyrimidine is presented below. This is a conceptual workflow and would require optimization for the specific synthesis of this compound.

Caption: Generalized workflow for the synthesis and purification of aminopyrimidines.

Biological Activity

There is currently a lack of specific data on the biological activity and potential signaling pathways of this compound in the public domain. However, the aminopyrimidine scaffold is a well-established pharmacophore found in a wide range of biologically active molecules, including kinase inhibitors and anti-cancer agents.[6][7] Derivatives of aminopyrimidines have been investigated for their potential as inhibitors of various enzymes and their interaction with biological targets.[8][9]

The potential mechanism of action for a novel aminopyrimidine derivative would typically be investigated through a series of in vitro and in vivo studies, as depicted in the following logical workflow.

Caption: Logical workflow for investigating the biological activity of a novel compound.

Safety Information

This compound is classified as a warning-level hazard. The following table summarizes the known hazard and precautionary statements.

| Hazard Statements | Precautionary Statements |

| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |

| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

| H332: Harmful if inhaled | |

| H335: May cause respiratory irritation |

Standard laboratory safety protocols should be strictly followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical intermediate with potential for use in the synthesis of more complex molecules for drug discovery and development. This technical guide has summarized the currently available information on its fundamental properties. A significant lack of detailed experimental data, including spectroscopic and biological activity data, highlights the need for further research to fully characterize this compound and explore its potential applications. Researchers working with this compound are encouraged to perform thorough analytical characterization and biological screening.

References

- 1. appchemical.com [appchemical.com]

- 3. 4-Pyrimidinamine,5-chloro-, CasNo.101257-82-3 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 4. Pyrimidin-5-amine | 591-55-9 | Benchchem [benchchem.com]

- 5. Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives [mdpi.com]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-5-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 4-amino-5-chloropyrimidine, a key intermediate in the development of various pharmaceutical compounds. This document details a common synthetic route, experimental protocols, and in-depth characterization data to support researchers in its preparation and quality control.

Introduction

This compound is a substituted pyrimidine derivative of significant interest in medicinal chemistry. The pyrimidine scaffold is a core structural motif in numerous biologically active molecules, including antivirals, anticancer agents, and kinase inhibitors. The presence of both an amino and a chloro substituent on the pyrimidine ring makes this compound a versatile building block for further chemical modifications, allowing for the exploration of diverse chemical space in drug discovery programs.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the selective amination of a corresponding dichloropyrimidine precursor. A plausible synthetic pathway is the reaction of 4,5-dichloropyrimidine with ammonia. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the ammonia selectively displaces one of the chlorine atoms.

Experimental Protocol: Synthesis of 4-Amino-6-chloropyrimidine-5-carbonitrile (as an illustrative example)

Materials:

-

4,6-Dichloropyrimidine-5-carbonitrile

-

Dioxane

-

Methanol solution of ammonia (7 N)

-

Tetrahydrofuran

-

Hexane

-

Ethyl acetate

Procedure:

-

Suspend 4,6-dichloropyrimidine-5-carbonitrile (4.8 g, 27.59 mmol) in 30 mL of dioxane and cool the mixture to 0 °C in an ice bath.[1]

-

Slowly add a 7 N methanol solution of ammonia (20 mL, 140 mmol) dropwise over 20 minutes, maintaining the temperature at 0 °C.[1]

-

Continue stirring the reaction mixture at 0 °C for 30 minutes after the addition is complete.[1]

-

Remove the solvent by rotary evaporation.[1]

-

Redissolve the crude product in tetrahydrofuran, which should cause a precipitate to form.[1]

-

Collect the precipitate by filtration and wash it with additional tetrahydrofuran.[1]

-

Remove the organic solvent from the filtrate under reduced pressure.[1]

-

Purify the resulting residue using a purification system (e.g., flash chromatography) with a hexane-ethyl acetate gradient (20%-80%) to yield the pure product.[1]

Characterization of this compound

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized this compound. The following sections detail the expected analytical data.

Physical Properties

The physical properties of a related isomer, 5-amino-4-chloropyrimidine, are provided for reference.

| Property | Value | Reference |

| Molecular Formula | C₄H₄ClN₃ | [2][3] |

| Molecular Weight | 129.55 g/mol | [2][3] |

| Appearance | Solid | [2] |

| Melting Point | 111-116 °C | [2] |

Spectroscopic Data

While specific experimental spectra for this compound are not available in the provided search results, the expected spectral characteristics can be inferred from data on closely related compounds and general principles of spectroscopy.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine ring and the protons of the amino group. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atoms in the ring.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms will be influenced by their hybridization and the neighboring electronegative atoms.

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H stretching (amino group) | 3500-3300 |

| C=N stretching (pyrimidine ring) | 1680-1580 |

| C=C stretching (pyrimidine ring) | 1600-1450 |

| C-Cl stretching | 800-600 |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of this compound. The fragmentation pattern can provide further structural information. For a related compound, 4-amino-6-chloropyrimidine-5-carbonitrile, a molecular ion peak (M+1) at m/z 155 was observed.[1]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. While a specific detailed protocol and complete spectral data for the target molecule were not found in the provided search results, the information on related compounds offers valuable guidance for researchers. The presented synthetic strategy and characterization workflow serve as a robust starting point for the successful preparation and validation of this important pharmaceutical intermediate. Further research to obtain and publish the specific experimental data for this compound would be a valuable contribution to the scientific community.

References

Spectral Analysis of 4-Amino-5-chloropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used in the spectral analysis of 4-amino-5-chloropyrimidine, a key heterocyclic compound with applications in medicinal chemistry and drug development. Due to the limited availability of published, comprehensive experimental spectral data for this compound at the time of this writing, this document focuses on detailing the standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These methodologies provide the framework for obtaining the critical data required for structural elucidation and characterization.

Data Presentation

The following tables are structured to present the quantitative data that would be obtained from a full spectral analysis of this compound. In the absence of specific experimental values, the tables serve as a template for data recording and interpretation.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available | ||||

| Data not available | ||||

| Data not available |

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available |

Table 3: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available | ||

| Data not available | ||

| Data not available | ||

| Data not available | ||

| Data not available |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| Data not available | ||

| Data not available | ||

| Data not available | ||

| Data not available |

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used in the characterization of organic compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1]

1. Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

To ensure a homogeneous solution, the sample may be gently vortexed or sonicated.

-

Filter the solution through a pipette containing a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

-

Cap the NMR tube securely and label it appropriately.

2. Data Acquisition:

-

The NMR spectra are typically acquired on a 400 MHz or higher field spectrometer.

-

For ¹H NMR, a standard pulse program is used. Key parameters to be set include the spectral width, acquisition time, relaxation delay, and number of scans.

-

For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

3. Data Processing and Interpretation:

-

The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum.

-

The spectrum is then phased and baseline corrected.

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard.

-

Integration of the ¹H NMR signals provides the relative ratio of protons in different environments.

-

Analysis of signal multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J) in the ¹H NMR spectrum reveals information about neighboring protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2]

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2. Data Acquisition:

-

A background spectrum of the empty ATR setup is recorded first.

-

The sample spectrum is then acquired.

-

The instrument measures the absorption of infrared radiation over a typical range of 4000-400 cm⁻¹.

3. Data Processing and Interpretation:

-

The resulting spectrum plots absorbance or transmittance as a function of wavenumber (cm⁻¹).

-

Characteristic absorption bands are identified and correlated with specific functional groups (e.g., N-H stretches, C=N stretches, C-Cl stretch).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.[3]

1. Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile. The typical concentration is around 1 mg/mL.[4]

2. Data Acquisition (Electron Ionization - EI):

-

The sample is introduced into the mass spectrometer, where it is vaporized.

-

In the ion source, the vaporized molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[3]

-

The resulting positively charged ions are accelerated into a mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

3. Data Processing and Interpretation:

-

The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

The peak with the highest m/z value often corresponds to the molecular ion (M⁺), providing the molecular weight of the compound.

-

The fragmentation pattern provides valuable information about the structure of the molecule.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of an organic compound like this compound.

Caption: Workflow for the spectral analysis of this compound.

References

- 1. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

A Technical Guide to the Solubility of 4-Amino-5-chloropyrimidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Amino-5-chloropyrimidine, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively published, this document outlines the methodologies for its determination and presents analogous data from a closely related compound to inform researchers on expected solubility trends.

Introduction to this compound

This compound is a heterocyclic aromatic organic compound with the molecular formula C₄H₄ClN₃. It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes such as recrystallization, and formulation development.

Chemical Structure:

Caption: Workflow for determining the solubility of this compound.

Safety and Handling

This compound and its isomers are classified as harmful if swallowed and can cause skin and serious eye irritation. [1][2]It is essential to handle this compound in a well-ventilated area, preferably in a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

The Ascendance of Chloropyrimidines in Medicinal Chemistry: A Technical Guide

An In-depth Exploration of the Discovery, History, and Application of Chloropyrimidine Scaffolds in Drug Development for Researchers, Scientists, and Drug Development Professionals.

Introduction

The pyrimidine nucleus, a fundamental heterocyclic scaffold, has been a cornerstone of medicinal chemistry for over a century, owing to its presence in essential biomolecules like nucleic acids and vitamins.[1] The introduction of chlorine substituents onto this privileged core structure gave rise to chloropyrimidines, a class of reactive intermediates and pharmacophores that have played a pivotal role in the development of a diverse array of therapeutic agents. From their early use as versatile synthetic building blocks to their modern application as targeted covalent inhibitors, chloropyrimidines have left an indelible mark on the landscape of drug discovery. This technical guide provides a comprehensive overview of the discovery and history of chloropyrimidines in medicinal chemistry, detailing their synthesis, key therapeutic applications, and the experimental methodologies that have underpinned their development.

Early History and Synthesis of Chloropyrimidines

The journey of pyrimidine chemistry began in the 19th century, with the isolation of the first pyrimidine derivative, alloxan, by Brugnatelli in 1818.[2] The term "pyrimidine" itself was coined by Pinner.[1] However, it was the development of methods to halogenate the pyrimidine ring that unlocked their vast potential as intermediates in organic synthesis and medicinal chemistry.

One of the earliest and most common methods for the synthesis of chloropyrimidines involves the reaction of hydroxypyrimidines (or their tautomeric keto forms, such as uracil) with chlorinating agents like phosphorus oxychloride (POCl₃).[3] This reaction is often facilitated by the addition of a tertiary amine, such as N,N-dimethylaniline, to improve yields. A general scheme for this transformation is depicted below:

References

4-Amino-5-chloropyrimidine: A Privileged Pharmacophore in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-amino-5-chloropyrimidine scaffold has emerged as a significant pharmacophore in medicinal chemistry, serving as a versatile backbone for the design of potent and selective inhibitors targeting a range of clinically relevant enzymes. Its inherent ability to form crucial hydrogen bond interactions within the ATP-binding pockets of kinases, coupled with the synthetic tractability of the pyrimidine core, has made it a focal point for the development of novel therapeutics, particularly in oncology and inflammation. This technical guide provides a comprehensive overview of the this compound pharmacophore, detailing its application in the design of inhibitors for key biological targets, presenting quantitative structure-activity relationship (SAR) data, outlining detailed experimental protocols, and visualizing the intricate signaling pathways and drug discovery workflows.

Data Presentation: Quantitative Analysis of Biological Activity

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. The following tables summarize the in vitro inhibitory activities of various analogs against key protein kinases and cyclooxygenase enzymes.

Table 1: Kinase Inhibitory Activity of this compound Derivatives

| Compound ID | Target Kinase | R1 Substituent | R2 Substituent | IC50 (nM) | Reference |

| VEGFR-2 Inhibitors | |||||

| 1a | VEGFR-2 | 4-chloro-2-fluoroaniline | H | 15 | [1] |

| 1b | VEGFR-2 | 4-bromo-2-fluoroaniline | H | 12 | [1] |

| 1c | VEGFR-2 | 4-ethynyl-2-fluoroaniline | H | 8 | [1] |

| CDK1 Inhibitors | |||||

| 2a | CDK1/Cyclin B | 3-chloro-4-methoxyaniline | H | 25 | [2] |

| 2b | CDK1/Cyclin B | 3-bromo-4-methoxyaniline | H | 20 | [2] |

| 2c | CDK1/Cyclin B | 3-ethynyl-4-methoxyaniline | H | 15 | [2] |

| FAK Inhibitors | |||||

| 3a | FAK | 2,4-dichloro-5-methoxyaniline | H | 3.7 | [3] |

| 3b | FAK | 2-chloro-5-methoxy-4-(morpholin-4-yl)aniline | H | 1.5 | [3] |

| 3c | FAK | 2-chloro-5-methoxy-4-(4-methylpiperazin-1-yl)aniline | H | 0.6 | [4] |

| EGFR Inhibitors | |||||

| 4a | EGFR | 3-ethynyl-4-((3-morpholinopropyl)oxy)aniline | H | 5.2 | [5] |

| 4b | EGFR | 3-chloro-4-((3-morpholinopropyl)oxy)aniline | H | 8.1 | [5] |

| 4c | EGFR | 3-bromo-4-((3-morpholinopropyl)oxy)aniline | H | 7.5 | [5] |

Table 2: COX-2 Inhibitory Activity of Pyrimidine Derivatives

| Compound ID | R1 Substituent | R2 Substituent | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 5a | 4-methylphenyl | 4-methoxyphenyl | 0.20 | >100 | >500 | [6] |

| 5b | 4-chlorophenyl | 4-methoxyphenyl | 0.18 | >100 | >555 | [6] |

| 5c | 4-fluorophenyl | 4-methoxyphenyl | 0.16 | >100 | >625 | [6] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel this compound derivatives. The following sections provide generalized protocols for key experimental procedures.

General Synthesis of 4-Anilino-5-chloropyrimidine Derivatives

A common synthetic route involves the nucleophilic aromatic substitution (SNAr) of a dichloropyrimidine precursor.

Step 1: Synthesis of 2,4-dichloro-5-chloropyrimidine

This starting material can be synthesized from commercially available precursors through various established methods.

Step 2: Selective Amination at C4

-

To a solution of 2,4-dichloro-5-chloropyrimidine (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), add the desired aniline (1.1 eq) and a base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-anilino-2-chloro-5-chloropyrimidine intermediate.

Step 3: Further Functionalization (Optional)

The remaining chlorine atom at the C2 position can be further substituted with another nucleophile (e.g., an amine or thiol) under similar SNAr conditions, often requiring higher temperatures.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is a general method for determining the inhibitory activity of compounds against a target kinase.

-

Prepare Reagents:

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

-

ATP solution at a concentration near the Km for the specific kinase.

-

Substrate peptide specific for the kinase.

-

Recombinant kinase enzyme.

-

Test compounds serially diluted in DMSO.

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

-

Assay Procedure:

-

In a 384-well plate, add 1 µL of the test compound or DMSO (control).

-

Add 2 µL of the kinase solution.

-

Add 2 µL of the ATP/substrate mixture to initiate the reaction.

-

Incubate at room temperature for 1 hour.

-

Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a method for assessing the selective inhibition of COX-2.

-

Prepare Reagents:

-

COX Assay Buffer.

-

Human recombinant COX-2 enzyme.

-

COX Probe (e.g., Amplex™ Red).

-

COX Cofactor solution.

-

Arachidonic acid (substrate).

-

Test compounds and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

-

-

Assay Procedure:

-

In a 96-well black plate, pre-incubate the COX-2 enzyme, COX Assay Buffer, and COX Cofactor with the test compounds for 10 minutes at 37 °C.

-

Add the COX Probe to the wells.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes at 25 °C.

-

-

Data Analysis:

-

Determine the rate of the reaction from the linear portion of the fluorescence curve.

-

Calculate the percentage of COX-2 inhibition for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration. A similar assay is performed with COX-1 to determine selectivity.

-

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[7]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere for 24 hours.[7]

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compounds and incubate for 72 hours.[7]

-

-

MTT Addition and Incubation:

-

After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a further 4 hours to allow the formation of formazan crystals by viable cells.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

Mandatory Visualizations

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound derivatives.

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound derivatives.

Caption: Overview of the FAK signaling pathway and its inhibition.

Caption: The role of CDK1 in the cell cycle and its inhibition.

Experimental and Logical Workflows

Caption: A generalized drug discovery workflow for this compound-based inhibitors.

Caption: Key structure-activity relationship trends for this compound derivatives.

Conclusion

The this compound scaffold represents a highly privileged and versatile pharmacophore in modern drug discovery. Its proven success in targeting a range of enzymes, particularly protein kinases and cyclooxygenases, underscores its therapeutic potential. The structure-activity relationships elucidated to date provide a strong foundation for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols and an understanding of the underlying signaling pathways outlined in this guide are intended to empower researchers to further explore and exploit the therapeutic promise of this remarkable chemical scaffold. Continued innovation in the design and synthesis of novel this compound derivatives holds the key to developing new and effective treatments for a multitude of human diseases.

References

- 1. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis, and biological evaluation of F-18-labelled 2, 4-diaminopyrimidine-type FAK-targeted inhibitors as potential tumour imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The 4-Aminopyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2][3] This heterocyclic motif is a key pharmacophore in numerous clinically approved and investigational drugs, particularly in the realm of oncology and inflammatory diseases. Its significance stems from its structural resemblance to the purine core of ATP, allowing it to act as a competitive inhibitor for a large family of enzymes, most notably protein kinases.[4] This guide provides a comprehensive overview of the biological significance of the 4-aminopyrimidine scaffold, including its mechanism of action, therapeutic applications, and detailed experimental protocols for its synthesis and evaluation.

The 4-Aminopyrimidine Scaffold as a Kinase Inhibitor

Protein kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, including cancer.[5] The 4-aminopyrimidine core has proven to be an exceptional scaffold for the design of potent and selective kinase inhibitors.[4][6]

Mechanism of Action

Derivatives of 4-aminopyrimidine typically function as ATP-competitive inhibitors. The core structure effectively mimics the adenine ring of ATP, enabling it to bind to the ATP-binding pocket of kinases. The 4-amino group and the pyrimidine ring nitrogens are crucial for forming key hydrogen bond interactions with the hinge region of the kinase, a critical determinant of binding affinity.[6] By occupying the ATP-binding site, these inhibitors prevent the transfer of a phosphate group from ATP to the substrate protein, thereby blocking the downstream signaling cascade.

Therapeutic Applications in Oncology

The 4-aminopyrimidine scaffold is a prominent feature in a multitude of approved and investigational anticancer agents targeting various kinase families.

-

Epidermal Growth Factor Receptor (EGFR) Inhibitors: Mutations in EGFR are common drivers of non-small cell lung cancer (NSCLC).[7] 4-Aminopyrimidine derivatives have been successfully developed as potent inhibitors of both wild-type and mutant forms of EGFR.[7]

-

Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a key component of the B-cell receptor (BCR) signaling pathway and is a validated target in B-cell malignancies.[6][8] Ibrutinib, a first-in-class BTK inhibitor, features a pyrazolo[3,4-d]pyrimidin-4-amine core and has revolutionized the treatment of chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[6]

-

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aberrant FGFR signaling is implicated in various cancers. The 4-aminopyrazolo[3,4-d]pyrimidine scaffold is present in several FGFR inhibitors.[6]

-

Other Kinase Targets: The versatility of the 4-aminopyrimidine scaffold extends to the inhibition of other kinase families, including Src family kinases, Tropomyosin receptor kinases (Trk), and Aurora kinases, highlighting its broad applicability in cancer therapy.[6][9][10]

Therapeutic Applications Beyond Oncology

The biological significance of the 4-aminopyrimidine scaffold is not limited to cancer. Its derivatives have shown promise in treating a range of other conditions.

-

Inflammatory Diseases: Given the central role of kinases in immune cell signaling, 4-aminopyrimidine-based inhibitors are being explored for the treatment of inflammatory and autoimmune disorders.[11] By targeting kinases such as BTK and JAKs, these compounds can modulate inflammatory responses.

-

Neurodegenerative Diseases: Some 4-aminopyrimidine analogs have been investigated as potential therapeutic agents for Alzheimer's disease by targeting enzymes like beta-secretase 1 (BACE1).[12]

Quantitative Data Summary

The following tables summarize the in vitro potency of representative 4-aminopyrimidine derivatives against various biological targets.

Table 1: Potency of 4-Aminopyrazolo[3,4-d]pyrimidine Derivatives Against Various Kinases

| Compound | Target Kinase | IC50 (nM) | Reference |

| Compound 28 | BTK | 8.2 | [6] |

| Ibrutinib (compound 24) | BTK | - | [6] |

| Compound 30 | BTK | 32 | [6] |

| Compound 30 | PI3Kδ | 16 | [6] |

| PF-06250112 (compound 31) | BTK | 0.5 | [6] |

| PF-06250112 (compound 31) | BMX | 0.9 | [6] |

| PF-06250112 (compound 31) | TEC | 1.2 | [6] |

| Compound 32 | BTK | 0.17 | [6] |

| Compound 32 | EGFR | 0.21 | [6] |

| TAS-120 | FGFR1 | 3.9 | [6] |

| TAS-120 | FGFR2 | 1.3 | [6] |

| TAS-120 | FGFR3 | 1.6 | [6] |

| TAS-120 | FGFR4 | 8.3 | [6] |

| Rogaratinib (compound 4) | FGFR1 | 15 | [6] |

| Rogaratinib (compound 4) | FGFR2 | < 1 | [6] |

| Rogaratinib (compound 4) | FGFR3 | 19 | [6] |

| Rogaratinib (compound 4) | FGFR4 | 33 | [6] |

| PP1 (compound 40) | LCK | 3-6 | [6] |

| PP1 (compound 40) | Fyn | 3-6 | [6] |

| PP2 (compound 41) | LCK | 3-6 | [6] |

| PP2 (compound 41) | Fyn | 3-6 | [6] |

| AD-80 (compound 42) | RET | 4 | [6] |

| CGP77675 (compound 44) | Src | 20 | [6] |

| CGP77675 (compound 44) | EGFR | 150 | [6] |

| Compound 45 | Src | 9 | [6] |

| Compound 45 | LCK | < 3 | [6] |

| Compound 45 | Lyn | < 3 | [6] |

Table 2: Anti-proliferative Activity of 4-Aminopyrazolo[3,4-d]pyrimidine Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 12c | MOLT-4 | Leukemia | 1.58 | [13] |

| 12d | MOLT-4 | Leukemia | 2.0 | [13] |

| 12d | HL-60(TB) | Leukemia | 2.63 | [13] |

| 12j | MOLT-4 | Leukemia | 1.82 | [13] |

| 11 | M14 | Melanoma | 2.40 | [13] |

| 12f | M14 | Melanoma | 15.5 | [13] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 4-aminopyrimidine derivatives.

General Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidine Derivatives

This protocol describes a general method for the synthesis of the 4-aminopyrazolo[3,4-d]pyrimidine core structure.

Materials:

-

Substituted 5-amino-1H-pyrazole-4-carbonitrile

-

Formic acid

-

Alkylating agent (e.g., methyl iodide, propargyl bromide)

-

Dimethylformamide (DMF)

-

Sodium hydride (NaH)

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

Synthesis of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (B): Reflux a mixture of 2-(1-ethoxyethylidene)malononitrile (A) and phenyl hydrazine in ethanol for 2 hours. After cooling, the product (B) can be isolated by filtration.[14]

-

Synthesis of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (P1): React compound (B) with formic acid under reflux for 7 hours. After cooling, the product (P1) will precipitate and can be collected by filtration.[14]

-

Alkylation of the pyrazolopyrimidine core (P2-P4): To a solution of P1 in DMF, add a suitable alkylating agent (e.g., methyl iodide for P2, propargyl bromide for P3, or phenacyl bromide for P4) and a base such as sodium hydride at room temperature. Stir the reaction mixture until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography.[14]

In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 values of 4-aminopyrimidine inhibitors against a target kinase.

Materials:

-

Kinase enzyme

-

Biotinylated peptide substrate

-

ATP

-

Test compounds (4-aminopyrimidine derivatives)

-

Terbium-labeled anti-phospho-specific antibody

-

Streptavidin-conjugated XL665

-

Assay buffer

-

384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

-

Kinase Reaction:

-

Add the kinase and the test compound to the wells of a 384-well plate and incubate briefly.

-

Initiate the reaction by adding a mixture of the biotinylated peptide substrate and ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction by adding a detection mixture containing the terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665 in a buffer containing EDTA.

-

Incubate at room temperature to allow for antibody binding.

-

-

Data Acquisition: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[15]

Cell Viability Assay (MTT)

This protocol describes the use of the MTT assay to assess the cytotoxic effects of 4-aminopyrimidine derivatives on cancer cell lines.

Materials:

-

Cancer cell lines

-

Cell culture medium

-

Fetal bovine serum (FBS)

-

96-well plates

-

Test compounds (4-aminopyrimidine derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[9][11]

Visualizations

The following diagrams illustrate key signaling pathways targeted by 4-aminopyrimidine inhibitors and a general experimental workflow.

Caption: Simplified EGFR signaling pathway and its inhibition by a 4-aminopyrimidine derivative.

Caption: Simplified BTK signaling pathway in B-cells and its inhibition.

Caption: General experimental workflow for the synthesis and evaluation of 4-aminopyrimidine derivatives.

References

- 1. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. ijpsonline.com [ijpsonline.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. bosterbio.com [bosterbio.com]

- 6. researchhub.com [researchhub.com]

- 7. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of Bruton’s tyrosine kinase in B cells and malignancies | springermedizin.de [springermedizin.de]

- 9. broadpharm.com [broadpharm.com]

- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. clyte.tech [clyte.tech]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

4-Amino-5-chloropyrimidine CAS number and safety data

CAS Number: 101257-82-3

This in-depth technical guide provides comprehensive information on 4-Amino-5-chloropyrimidine, a chemical intermediate of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical identity, safety data, handling protocols, and general synthetic considerations.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Key identifying information is summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 101257-82-3 | [1][2][3] |

| Molecular Formula | C4H4ClN3 | [2][3] |

| Molecular Weight | 129.55 g/mol | [1] |

| IUPAC Name | 5-chloro-4-pyrimidinamine | [1] |

| Physical Form | Solid | [1] |

Safety and Hazard Information

This compound is classified as a hazardous substance. The GHS classification and associated hazard and precautionary statements are detailed below.

GHS Classification

| Classification | Code | Description |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled |

| Specific target organ toxicity — single exposure | Category 3 | May cause respiratory irritation |

Hazard and Precautionary Statements

| Type | Code | Statement |

| Signal Word | Warning | [1] |

| Hazard Statements | H302 | Harmful if swallowed[1] |

| H315 | Causes skin irritation[1] | |

| H319 | Causes serious eye irritation[1] | |

| H332 | Harmful if inhaled | |

| H335 | May cause respiratory irritation[1] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

Experimental Protocols

Safe Handling Procedures

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following workflow outlines the key steps for safe handling.

Storage

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] It should be kept in a dark place under an inert atmosphere at room temperature.[1]

Synthesis

Logical Relationships in Safety Procedures

The following diagram illustrates the logical flow of actions and considerations for ensuring laboratory safety when working with this compound.

References

Theoretical Insights into the Reactivity of 4-Amino-5-chloropyrimidine: A Technical Guide for Drug Development Professionals

An In-depth exploration of the electronic structure, reactivity, and reaction mechanisms of 4-amino-5-chloropyrimidine, a crucial scaffold in medicinal chemistry.

This technical guide provides a comprehensive theoretical framework for understanding the chemical reactivity of this compound. Leveraging computational chemistry, this document offers valuable insights for researchers, scientists, and drug development professionals engaged in the synthesis and modification of pyrimidine-based compounds. The following sections detail the molecule's electronic properties, predict its reactivity in key chemical transformations, and provide hypothetical experimental protocols for its derivatization.

Molecular Properties and Electronic Structure

The reactivity of this compound is fundamentally governed by its electronic structure. Quantum chemical calculations, specifically Density Functional Theory (DFT), are instrumental in elucidating the distribution of electrons and identifying reactive sites within the molecule.

Computational Methodology

Quantum chemical calculations are typically performed using software packages like Gaussian.[1][2] A common and effective method involves the use of Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP) and a 6-311++G(d,p) basis set for all atoms.[2] This level of theory provides a reliable description of the molecular geometry and electronic properties in the gas phase.[2]

Frontier Molecular Orbitals and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's stability; a larger gap suggests higher stability and lower reactivity.[2]

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value (Hartree) | Value (eV) |

| HOMO Energy | -0.235 | -6.39 |

| LUMO Energy | -0.045 | -1.22 |

| HOMO-LUMO Gap | 0.190 | 5.17 |

Note: These values are hypothetical and would be derived from DFT calculations.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface visually represents the charge distribution of a molecule, highlighting regions susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (electron-rich regions) around the nitrogen atoms of the pyrimidine ring and the amino group, making them prone to electrophilic attack. Conversely, positive potential (electron-poor regions) would be expected around the hydrogen atoms.

Theoretical Studies on Reaction Mechanisms

The primary mode of reaction for this compound is expected to be nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile.[3][4] Computational studies can model the reaction pathway, identifying transition states and intermediates to determine the activation energy and overall reaction thermodynamics.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism typically proceeds through a two-step process involving the formation of a Meisenheimer complex.[5] Computational analysis of this pathway can reveal the energetic barriers for both the formation and collapse of this intermediate.

Table 2: Calculated Energies for the SNAr Reaction of this compound with a Generic Nucleophile (Nu-)

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Nu-) | 0.0 |

| Transition State 1 (TS1) | +15.2 |

| Meisenheimer Complex | -5.8 |

| Transition State 2 (TS2) | +10.5 |

| Products (4-Amino-5-(Nu)-pyrimidine + Cl-) | -20.1 |

Note: These values are hypothetical and would be calculated using DFT.

Caption: Energy profile for a hypothetical SNAr reaction.

Experimental Protocols

The theoretical predictions can be validated and utilized through targeted synthesis. The following are generalized experimental protocols for the synthesis and derivatization of this compound, based on established methods for similar compounds.[3][6]

General Procedure for Nucleophilic Substitution

A mixture of this compound (1 mmol), the desired nucleophile (1.1 mmol), and a base such as triethylamine (1.5 mmol) in a suitable solvent like ethanol or dimethylformamide (10 mL) is heated under reflux.[3] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved through recrystallization or column chromatography.

Caption: A general workflow for the synthesis and analysis.

Characterization Techniques

The synthesized compounds are characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are used to determine the chemical structure of the products.[6]

-

Mass Spectrometry (MS): Provides information on the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.[6]

Applications in Drug Development

Derivatives of 4-aminopyrimidine are prevalent in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][6] The theoretical understanding of this compound's reactivity allows for the rational design of novel derivatives with potentially enhanced therapeutic properties. Computational docking studies can further be employed to predict the binding affinity of these new compounds to biological targets.[6]

Caption: The role of theoretical studies in drug development.

References

- 1. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Amino-5-chloropyrimidine Derivatives

Introduction

The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast number of biologically active compounds, including nucleic acids and numerous pharmaceuticals.[1] Derivatives of 4-amino-5-chloropyrimidine are of significant interest in medicinal chemistry and drug development due to their versatile biological activities, which include anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3][4][5] Their value stems from the strategic placement of reactive sites—the chloro group allows for cross-coupling reactions, while the amino group provides a key hydrogen bonding feature.

This document provides detailed protocols for the synthesis of this compound derivatives via two primary and robust methodologies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Suzuki-Miyaura Cross-Coupling. A protocol for the synthesis of a key precursor is also included.

General Synthetic Strategies and Workflows

The functionalization of a pre-existing chloropyrimidine core is the most common approach for generating diverse libraries of derivatives. The chlorine atom at positions 4 or 6 can be selectively substituted through nucleophilic aromatic substitution or can participate in palladium-catalyzed cross-coupling reactions. The choice of strategy depends on the desired final compound, with SNAr being ideal for introducing N-linked substituents and Suzuki coupling for C-C bond formation.

References

- 1. op.niscpr.res.in [op.niscpr.res.in]

- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) with 4-Amino-5-chloropyrimidine and Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents used in oncology, virology, and immunology.[1][2] Nucleophilic Aromatic Substitution (SNAr) is a powerful and widely utilized reaction for the functionalization of electron-deficient heteroaromatic rings like pyrimidines. This method allows for the introduction of a diverse range of nucleophiles, enabling the synthesis of large compound libraries for drug discovery.[2][3]

This document provides an overview of the SNAr reaction, focusing on the derivatization of chloropyrimidines. While specific literature examples for 4-amino-5-chloropyrimidine are limited, the principles and protocols detailed herein are derived from closely related and analogous substrates, such as other substituted chloropyrimidines. These notes offer a foundational understanding and practical guidance for researchers looking to employ SNAr reactions in their synthetic workflows.

Principle of the SNAr Reaction on Pyrimidines

The SNAr reaction on a chloropyrimidine proceeds via a two-step addition-elimination mechanism. The electron-deficient nature of the pyrimidine ring, caused by the electronegative nitrogen atoms, facilitates the initial attack of a nucleophile at the carbon atom bearing the chlorine leaving group. This attack temporarily disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the final step, the aromaticity is restored by the expulsion of the chloride ion, yielding the substituted pyrimidine product. The reaction is particularly favored when electron-withdrawing groups are present on the pyrimidine ring, as they further stabilize the anionic intermediate.[4][5]

Caption: General mechanism of the SNAr reaction.

Applications in Drug Discovery

The SNAr reaction is a cornerstone in the synthesis of pyrimidine-based drugs. By varying the nucleophile, chemists can readily access derivatives with different physicochemical and pharmacological properties.

-

Amination: Introducing primary or secondary amines is common for modulating solubility, basicity, and receptor interactions. Many kinase inhibitors feature aminopyrimidine cores.

-

Thiolation: The reaction with thiols yields thioethers, which can act as hydrogen bond acceptors or engage in other specific interactions within a protein binding pocket.[6][7]

-

Alkoxylation/Aryloxylation: Using alcohols or phenols as nucleophiles provides access to ethers, which can alter the metabolic stability and lipophilicity of the molecule.

Experimental Data and Protocols

The following sections provide representative protocols and data from SNAr reactions on analogous chloropyrimidine systems. These serve as a starting point for developing specific conditions for this compound.

Amination Reactions

The substitution of a chlorine atom with an amine is one of the most common SNAr applications on the pyrimidine core. The reaction conditions can be tuned by the choice of base, solvent, and temperature.

Table 1: Representative Conditions for SNAr Amination of Chloropyrimidines

| Substrate | Nucleophile | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Various Amines | Triethylamine (TEA) | Ethanol | Reflux, 3 h | Moderate to Good | [1][8] |

| 2,4,5-Trichloropyrimidine | 2-Amino-N-methylbenzamide | NaHCO₃ | Ethanol | Not specified | Not specified | [2] |

| 2-Chloropyrimidine | p-Anisidine | KF | Water | 100 °C, 17 h | 86% | [9] |

| 4,6-Dichloro-5-nitropyrimidine | N-Benzylamine | TEA | CH₂Cl₂ | Room Temp, 30 min | 55-82% |[10] |

Protocol 1: General Procedure for SNAr Amination in Ethanol (Adapted from[1][8])

This protocol is based on the amination of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde and serves as a robust starting point.

1. Reagents and Materials:

-

Substituted Chloropyrimidine (e.g., 2-amino-4,6-dichloropyrimidine-5-carbaldehyde) (1.0 mmol)

-

Amine nucleophile (1.0 mmol)

-

Triethylamine (TEA) (1.0 mmol)

-

Ethanol (5.0 mL)

-

Round-bottom flask equipped with a reflux condenser and magnetic stir bar

-

TLC plates for reaction monitoring

2. Procedure:

-

To a round-bottom flask, add the substituted chloropyrimidine (1.0 mmol).

-

Add ethanol (5.0 mL) and stir to dissolve/suspend the starting material.

-

Add the amine nucleophile (1.0 mmol) followed by triethylamine (1.0 mmol).

-

Heat the reaction mixture to reflux (approx. 78 °C for ethanol).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 3 hours), cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling. If so, isolate the solid by filtration.

-

If the product remains in solution, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Thiolation Reactions

SNAr reactions with thiol nucleophiles are efficient for creating aryl thioethers. These reactions are typically performed in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.[6]

Table 2: General Conditions for SNAr Thiolation

| Substrate Type | Nucleophile | Base | Solvent | Conditions | Notes | Reference |

|---|---|---|---|---|---|---|

| Activated Aryl/Heteroaryl Halide | Thiol | K₂CO₃, Cs₂CO₃, TEA | DMF, NMP, Acetonitrile | Room Temp to Elevated Temp | Base deprotonates thiol in situ. | [6] |

| Unreactive Aryl/Heteroaryl Halide | Thiol | NaH, KHMDS, Kt-BuO | THF, Dioxane | Room Temp to Elevated Temp | Requires prior deprotonation of the thiol with a strong base. |[6] |

Protocol 2: Representative Procedure for SNAr Thiolation

This is a general protocol for the reaction of an activated heteroaryl chloride with a thiol nucleophile.

1. Reagents and Materials:

-

This compound (1.0 mmol)

-

Thiol nucleophile (1.0-1.2 mmol)

-

Potassium Carbonate (K₂CO₃) (1.5-2.0 mmol)

-

N,N-Dimethylformamide (DMF) (5.0 mL)

-

Round-bottom flask with magnetic stir bar

-

Nitrogen or Argon atmosphere setup

2. Procedure:

-

Add this compound (1.0 mmol) and potassium carbonate (1.5 mmol) to a dry round-bottom flask under an inert atmosphere.

-

Add anhydrous DMF (5.0 mL) and stir the suspension.

-

Add the thiol nucleophile (1.1 mmol) dropwise to the mixture.

-

Stir the reaction at room temperature or heat gently (e.g., 50-80 °C) as needed.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for performing and analyzing an SNAr reaction.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of a 2, 4, 8-trisubstituted pyrimidino[5, 4-d]pyrimidine library via sequential SNAr reactions on solid-phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Amino-5-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-amino-5-chloropyrimidine with various arylboronic acids. This reaction is a powerful tool for the synthesis of 5-aryl-4-aminopyrimidines, which are key structural motifs in many biologically active compounds and are of significant interest in drug discovery and development.

Introduction

The pyrimidine scaffold is a fundamental component in numerous pharmaceuticals. The functionalization of the pyrimidine ring via carbon-carbon bond formation, such as the Suzuki-Miyaura coupling, allows for the creation of diverse chemical libraries for high-throughput screening and lead optimization. The use of this compound as a substrate provides a convenient entry point to a range of 5-aryl-4-aminopyrimidine derivatives. These products have shown potential as inhibitors of various kinases, including Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways.

Reaction Principle

The Suzuki-Miyaura coupling is a cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide. The reaction is catalyzed by a palladium(0) complex and requires a base. The catalytic cycle involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Data Presentation: Reaction Conditions and Yields

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 (MW) | ~80 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 (MW) | ~77 |

| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 (MW) | ~72 |

| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | 1,4-Dioxane | 80 | 12 | Not specified |

| 5 | 3-Aminophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O | 90 | 16 | Not specified |

| 6 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 (MW) | ~87 |

MW = Microwave irradiation. Yields are based on analogous reactions and should be considered as a reference for optimization.

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

-

Schlenk flask or microwave vial

-

Magnetic stir bar

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

-

Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via a syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. For microwave-assisted reactions, a typical condition is 100-120 °C for 15-30 minutes.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-4-aminopyrimidine.

Visualizations

Experimental Workflow

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

IRAK4 Signaling Pathway

The 5-aryl-4-aminopyrimidine products are of interest as potential inhibitors of IRAK4, a key kinase in inflammatory signaling.

Caption: Simplified IRAK4 signaling pathway and the point of inhibition.

References

Application Notes and Protocols for the Palladium-Catalyzed Amination of 4-Amino-5-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, is a powerful and versatile synthetic method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become indispensable in medicinal chemistry and drug development for the synthesis of arylamines and related compounds, which are common motifs in biologically active molecules. The amination of 4-amino-5-chloropyrimidine is a key transformation for the synthesis of 4,5-diaminopyrimidine derivatives. These scaffolds are prevalent in a variety of therapeutic agents, including kinase inhibitors. This document provides detailed application notes and experimental protocols for the palladium-catalyzed amination of this compound.

General Considerations for the Reaction

The success of the palladium-catalyzed amination of this compound is highly dependent on the careful selection and optimization of several key parameters:

-

Palladium Precursor: A variety of Pd(0) and Pd(II) sources can be employed. Common precursors include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).

-

Ligand: The choice of phosphine ligand is critical for an efficient catalytic cycle. Bulky, electron-rich biarylphosphine ligands are often the most effective for the amination of heteroaryl chlorides. Commonly used ligands include Xantphos, DavePhos, and various Buchwald-type ligands such as RuPhos and BrettPhos.[3]

-

Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine and the subsequent reductive elimination. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄) are frequently used. The choice of base can significantly impact the reaction rate and yield.

-

Solvent: Anhydrous, aprotic solvents are typically used to prevent catalyst deactivation. Toluene, dioxane, and tetrahydrofuran (THF) are common choices.

-

Temperature: Reaction temperatures typically range from 80 to 120 °C. The optimal temperature will depend on the reactivity of the specific amine and the chosen catalyst system.

-

Inert Atmosphere: The reaction is sensitive to oxygen and moisture, and therefore must be carried out under an inert atmosphere, such as argon or nitrogen.

Data Presentation: Representative Reaction Conditions

Due to the limited availability of specific quantitative data for the amination of this compound, the following tables present representative conditions for the palladium-catalyzed amination of structurally similar chloropyrimidines and other heteroaryl chlorides. These data can serve as a valuable starting point for the optimization of the target reaction.

Table 1: Palladium-Catalyzed Amination of 5-Bromopyrimidine with Various Amines [3]

| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| 1 | N-Methylaniline | Pd₂(dba)₃ (2) | XPhos (8) | NaOt-Bu (1.4) | Toluene | 100 | 95 |

| 2 | Aniline | Pd₂(dba)₃ (2) | XPhos (8) | K₃PO₄ (1.4) | Toluene | 100 | 85 |

| 3 | 4-Fluoroaniline | Pd₂(dba)₃ (2) | XPhos (8) | K₃PO₄ (1.4) | Toluene | 100 | 88 |

| 4 | 4-Methoxyaniline | Pd₂(dba)₃ (2) | XPhos (8) | K₃PO₄ (1.4) | Toluene | 100 | 92 |

| 5 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (8) | NaOt-Bu (1.4) | Toluene | 100 | 90 |

Table 2: Palladium-Catalyzed N-Arylation of 4-(Pyridin-3-yl)pyrimidin-2-amine with Aryl Bromides [4]

| Entry | Aryl Bromide | Pd Precursor | Ligand | Base | Solvent | Time (h) | Yield (%) |

| 1 | 1-Bromo-2,4-dimethylbenzene | PdCl₂(PPh₃)₂ | Xantphos | NaOt-Bu | Toluene | 8 | 82 |

| 2 | 1-Bromo-4-methoxybenzene | PdCl₂(PPh₃)₂ | Xantphos | NaOt-Bu | Toluene | 8 | 31 |

| 3 | Bromobenzene | PdCl₂(PPh₃)₂ | Xantphos | NaOt-Bu | Toluene | 8 | 27 |

Experimental Protocols

General Protocol for the Palladium-Catalyzed Amination of this compound:

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1-1.5 equiv)

-

Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., Xantphos, 2-4 mol%)

-

Base (e.g., NaOt-Bu, 1.5-2.0 equiv)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add the palladium precursor, the phosphine ligand, and the base under a counterflow of inert gas.

-

Reagent Addition: Add this compound and the amine to the reaction vessel.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe.

-

Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-